N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide
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Overview
Description
N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide is a complex organic compound that features both thiazole and indole moieties Thiazoles are known for their diverse biological activities, while indoles are prominent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the indole moiety, and finally coupling these two fragments under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols .
Scientific Research Applications
N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The indole moiety can interact with various receptors and signaling pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit diverse biological activities.
Indole Derivatives: Compounds like indomethacin and serotonin share the indole moiety and are known for their pharmacological properties.
Uniqueness
N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide is unique due to the combination of thiazole and indole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C15H14N4O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-9(13(20)19-15-16-6-7-22-15)17-14(21)12-8-10-4-2-3-5-11(10)18-12/h2-9,18H,1H3,(H,17,21)(H,16,19,20)/t9-/m0/s1 |
InChI Key |
NVSQUISGRXOIOW-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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